molecular formula C22H20N2O4S B2831914 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 922062-04-2

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2831914
CAS No.: 922062-04-2
M. Wt: 408.47
InChI Key: CEBIPVYROIACRS-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has shown that compounds with structural similarities or functional groups related to N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide exhibit significant antimicrobial activities. For instance, a study by Babu et al. (2012) synthesized derivatives with antimicrobial properties against bacterial and fungal strains, indicating the potential for similar compounds to be utilized in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).

Environmental Degradation of Sulfonamides

Another application is in the environmental degradation of sulfonamides. Ricken et al. (2013) discovered an unusual degradation pathway for sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1, involving ipso-hydroxylation followed by fragmentation. This study points towards the environmental relevance and the pathways through which sulfonamide compounds, possibly including this compound, can be degraded, mitigating their persistence and potential propagation of antibiotic resistance (Ricken et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Compounds structurally related to this compound have been explored for their potential as enzyme inhibitors with therapeutic applications. Sapegin et al. (2018) reported the synthesis of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of human carbonic anhydrases, which are relevant in treating conditions like glaucoma. This highlights the possibility of exploiting similar compounds in drug design and development for targeting specific enzymes (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-24-13-14-28-21-12-9-18(15-20(21)22(24)25)23-29(26,27)19-10-7-17(8-11-19)16-5-3-2-4-6-16/h2-12,15,23H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBIPVYROIACRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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